molecular formula C17H11ClF3N3O B2988637 N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 521927-29-7

N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2988637
CAS No.: 521927-29-7
M. Wt: 365.74
InChI Key: BKVBKXYCDGGCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is a chemical compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs, and it can be used to adjust the steric and electronic properties of a lead compound .


Synthesis Analysis

The synthesis of compounds containing a trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group (-CF3), a chlorophenyl group (C6H4Cl), and a pyrazole group (C3H3N2) among others .

Scientific Research Applications

Interaction with Cannabinoid Receptors

Research has highlighted the affinity of pyrazole derivatives, including compounds structurally related to N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, for cannabinoid receptors. These compounds exhibit selective ligand activity, with some showing high selectivity for the hCB1 receptor, a trait that could be exploited in designing drugs targeting cannabinoid receptor-related pathologies (Silvestri et al., 2008).

Biofilm Formation Reduction

A study demonstrated the efficacy of N-phenyl-1H-pyrazole-4-carboxamide derivatives in inhibiting biofilm formation by Staphylococcus aureus strains. Among the tested compounds, a specific derivative was identified as a potent inhibitor, suggesting potential applications in developing anti-virulence agents against bacterial infections (Cascioferro et al., 2016).

Anti-tumor Activities

The synthesis and evaluation of certain pyrazole derivatives have been conducted with the aim of discovering new anticancer agents. A study synthesized a derivative and assessed its antitumor activities, revealing promising results that warrant further investigation into the compound's therapeutic potential (Xin, 2012).

Antimicrobial Activities

Pyrazole derivatives have also been evaluated for their antimicrobial activities. Research indicates that these compounds exhibit good antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial drugs (Ragavan et al., 2010).

Nematocidal Evaluation

Furthermore, the nematocidal activity of pyrazole carboxamide derivatives was investigated, showing that some compounds possess significant activity against Meloidogyne incognita, highlighting the potential for agricultural applications in controlling nematode pests (Zhao et al., 2017).

Biochemical Analysis

Biochemical Properties

N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings undergo changes. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It also includes any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O/c18-11-6-8-12(9-7-11)23-16(25)14-10-22-24(15(14)17(19,20)21)13-4-2-1-3-5-13/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVBKXYCDGGCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.